molecular formula C12H16ClFN2O3 B2508318 4-[(3-Fluoro-2-nitrophenoxy)methyl]piperidine hydrochloride CAS No. 1286272-66-9

4-[(3-Fluoro-2-nitrophenoxy)methyl]piperidine hydrochloride

Cat. No.: B2508318
CAS No.: 1286272-66-9
M. Wt: 290.72
InChI Key: MLDLJJGWAZHLHW-UHFFFAOYSA-N
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Description

4-[(3-Fluoro-2-nitrophenoxy)methyl]piperidine hydrochloride (CAS: 1286275-90-8) is a piperidine derivative with a molecular formula of C₁₁H₁₄ClFN₂O₃ and a molar mass of 276.69 g/mol . The compound features a piperidine ring substituted with a phenoxy-methyl group bearing a fluorine atom at the 3-position and a nitro group at the 2-position of the aromatic ring. Its hydrochloride salt form enhances aqueous solubility, a critical factor for bioavailability in pharmacological applications .

Properties

IUPAC Name

4-[(3-fluoro-2-nitrophenoxy)methyl]piperidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15FN2O3.ClH/c13-10-2-1-3-11(12(10)15(16)17)18-8-9-4-6-14-7-5-9;/h1-3,9,14H,4-8H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLDLJJGWAZHLHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1COC2=C(C(=CC=C2)F)[N+](=O)[O-].Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClFN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-[(3-Fluoro-2-nitrophenoxy)methyl]piperidine hydrochloride typically involves several steps, including the formation of the piperidine ring and the introduction of the fluoro and nitro groups. One common method involves the reaction of piperidine with 3-fluoro-2-nitrophenol in the presence of a suitable base and solvent. The reaction conditions often include elevated temperatures and prolonged reaction times to ensure complete conversion . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

4-[(3-Fluoro-2-nitrophenoxy)methyl]piperidine hydrochloride can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

Scientific Research Applications

  • Organic Synthesis :
    • The compound serves as a versatile building block in organic synthesis, facilitating the creation of more complex molecules. Its unique functional groups allow for diverse chemical reactions, making it valuable in the development of new compounds.
  • Biological Activity :
    • Research indicates that 4-[(3-Fluoro-2-nitrophenoxy)methyl]piperidine hydrochloride exhibits biological activities, particularly as an analgesic and anti-inflammatory agent. Its structure suggests potential interactions with neurotransmitter systems, which may be beneficial in treating neurological disorders .
  • Pharmaceutical Development :
    • The compound is being investigated as a precursor in drug development, particularly for its potential therapeutic applications. Its derivatives have shown promise in targeting specific biological pathways, which is crucial for developing new medications.
  • Industrial Applications :
    • In the chemical industry, this compound is utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for various applications, including polymer production and coatings.

Antimicrobial Activity

A study evaluated the antimicrobial properties of piperidine derivatives, including this compound. Results demonstrated strong antimicrobial activity correlated with the presence of electron-withdrawing groups like nitro and fluoro substituents on the phenyl ring.

Antitubercular Properties

Research focused on similar compounds explored their efficacy against Mycobacterium tuberculosis. Derivatives exhibited potent activity with minimum inhibitory concentrations (MIC) ranging from 4 to 64 μg/mL, indicating potential use in developing affordable antitubercular agents .

Mechanism of Action

The mechanism of action of 4-[(3-Fluoro-2-nitrophenoxy)methyl]piperidine hydrochloride involves its interaction with specific molecular targets and pathways. The fluoro and nitro groups play a crucial role in its reactivity and binding affinity. The compound may act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and the specific biological context .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key physicochemical attributes of 4-[(3-Fluoro-2-nitrophenoxy)methyl]piperidine hydrochloride with analogous compounds:

Compound Name CAS Number Molecular Formula Molar Mass (g/mol) Key Substituents Solubility (HCl Salt)
4-[(3-Fluoro-2-nitrophenoxy)methyl]piperidine HCl 1286275-90-8 C₁₁H₁₄ClFN₂O₃ 276.69 3-Fluoro, 2-nitro phenoxy-methyl High (salt form)
4-[(2-Fluoro-6-nitrophenoxy)methyl]piperidine HCl 1286265-02-8 C₁₂H₁₆ClFN₂O₃ 290.72 2-Fluoro, 6-nitro phenoxy-methyl Moderate
3-(4-Chloro-2-isopropylphenoxy)piperidine HCl - C₁₄H₂₁Cl₂NO 314.23 4-Chloro, 2-isopropyl phenoxy Low
4-{[(3-Methyl-2-butenyl)oxy]methyl}piperidine HCl - C₁₁H₂₀ClNO 217.73 Aliphatic 3-methyl-2-butenyloxy-methyl High
Dyclonine Hydrochloride (4-Butoxy-β-piperidino-propiophenone HCl) 536-43-6 C₁₈H₂₇NO₂·HCl 349.87 Butoxy, benzoyl High

Key Observations :

  • Steric Effects: The 3-fluoro-2-nitro substitution creates steric hindrance, which may reduce binding affinity compared to less substituted analogs such as dyclonine hydrochloride, a known local anesthetic .
  • Solubility: Hydrochloride salts generally improve solubility, but bulky substituents (e.g., isopropyl in 3-(4-Chloro-2-isopropylphenoxy)piperidine HCl) may counteract this advantage .

Pharmacological and Toxicological Profiles

Limited direct data are available for the target compound. However, insights can be drawn from related molecules:

  • Dyclonine Hydrochloride: Exhibits rapid onset and prolonged local anesthetic action due to its lipophilic benzoyl group, which enhances membrane penetration . In contrast, the nitro group in 4-[(3-Fluoro-2-nitrophenoxy)methyl]piperidine HCl may confer oxidative stress risks, as nitroaromatics are often associated with cytotoxicity .
  • Toxicity Gaps: Safety data for 4-[(3-Fluoro-2-nitrophenoxy)methyl]piperidine HCl are unspecified, unlike 4-(Diphenylmethoxy)piperidine HCl, which lacks detailed acute toxicity values in its SDS .

Regulatory and Environmental Considerations

  • Environmental Impact: No ecotoxicological studies are reported for the target compound, similar to 4-(Diphenylmethoxy)piperidine HCl, whose environmental fate remains uncharacterized .

Biological Activity

4-[(3-Fluoro-2-nitrophenoxy)methyl]piperidine hydrochloride is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a 3-fluoro-2-nitrophenoxy group, which may influence its interaction with biological targets. The presence of the fluorine and nitro groups can enhance lipophilicity and electron-withdrawing characteristics, potentially affecting the compound's pharmacodynamics.

Antibacterial Activity

Research indicates that compounds with similar structural motifs exhibit significant antibacterial properties. For instance, derivatives of 4-fluoro-2-nitrophenyl analogs have shown potent activity against various bacterial strains, including Streptococcus pneumoniae and Streptococcus pyogenes . The introduction of substituents on the piperidine ring has been correlated with enhanced antibacterial efficacy.

CompoundBacterial StrainMIC (μg/mL)
VIC-105555S. pneumoniae0.5
4-Fluoro-2-nitrophenyl derivativeS. pyogenes1.0
4-[(3-Fluoro-2-nitrophenoxy)methyl]piperidineE. coliTBD

Antitubercular Activity

A study on related compounds demonstrated that derivatives containing the 3-fluoro-4-nitrophenoxy moiety exhibited moderate to potent antitubercular activity against Mycobacterium tuberculosis with MIC values ranging from 4 to 64 μg/mL . This suggests that the structural framework of this compound may also confer similar antitubercular properties.

The biological activity of this compound is believed to stem from its ability to interact with specific bacterial enzymes or receptors. The electron-withdrawing nature of the nitro group may facilitate binding to active sites, disrupting essential bacterial functions such as cell wall synthesis or protein production.

Case Studies

  • Antibacterial Efficacy : A comparative study showed that modifications in the piperidine structure led to variations in antibacterial potency, emphasizing the importance of substituent positioning . Compounds with bulky groups at specific positions exhibited enhanced activity against resistant strains.
  • Antitubercular Screening : In vitro assays indicated that certain derivatives demonstrated significant activity against rifampin-resistant strains of M. tuberculosis, highlighting their potential as lead compounds for drug development .

Q & A

Basic Research Questions

Q. What are the critical considerations for synthesizing 4-[(3-Fluoro-2-nitrophenoxy)methyl]piperidine hydrochloride with high purity?

  • Methodology : The synthesis typically involves nucleophilic substitution between 3-fluoro-2-nitrophenol and a piperidine derivative (e.g., 4-(chloromethyl)piperidine hydrochloride). Key steps include:

  • Reagent selection : Use anhydrous solvents (e.g., dichloromethane) to minimize hydrolysis.
  • Base optimization : Triethylamine or potassium carbonate facilitates deprotonation and improves reaction efficiency .
  • Purification : Column chromatography or recrystallization from ethanol/water mixtures ensures high purity (>95%) .

Q. How should researchers characterize this compound’s structural and physicochemical properties?

  • Analytical workflow :

  • NMR spectroscopy : Confirm substitution patterns (e.g., aromatic protons at δ 7.2–8.1 ppm for nitro and fluoro groups) .
  • Mass spectrometry : Verify molecular weight (e.g., [M+H]+ at m/z 315.08) and fragmentation patterns .
  • Thermal analysis : Determine melting point (e.g., 180–185°C) and stability under storage conditions (2–8°C, anhydrous) .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Risk mitigation :

  • PPE : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of nitroaromatic vapors .
  • Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can computational models predict the compound’s reactivity in nucleophilic aromatic substitution (NAS) reactions?

  • Methodology :

  • DFT calculations : Analyze electron density maps to identify electrophilic centers (e.g., nitro and fluoro substituents activate the aromatic ring) .
  • Transition state modeling : Simulate reaction pathways for substituent effects (e.g., trifluoromethyl groups enhance electrophilicity) .
  • Validation : Compare predicted vs. experimental reaction rates using kinetic studies (e.g., UV-Vis monitoring) .

Q. What strategies resolve contradictions in biological activity data across different assay systems?

  • Case study : Discrepancies in IC50 values for kinase inhibition may arise from:

  • Assay conditions : Buffer pH (e.g., 7.4 vs. 6.5) alters protonation states of the piperidine nitrogen .
  • Membrane permeability : LogP values (~2.5) influence cellular uptake; use LC-MS to quantify intracellular concentrations .
  • Statistical rigor : Apply ANOVA with post-hoc tests to assess significance across replicates .

Q. How can reaction conditions be optimized to mitigate byproduct formation during scale-up?

  • Troubleshooting :

  • Byproduct analysis : Identify impurities via HPLC-MS (e.g., nitro reduction products or dimerization) .
  • Process optimization :
  • Temperature control : Maintain 0–5°C during alkylation to suppress side reactions .
  • Catalyst screening : Test Pd/C or Raney Ni for selective nitro group reduction .
  • Scale-up validation : Use continuous flow reactors to enhance reproducibility .

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